N-(2-amino-5-(benzofuran-2-yl)phenyl)benzamide
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Overview
Description
N-(2-amino-5-(benzofuran-2-yl)phenyl)benzamide is a complex organic compound that features a benzofuran moiety, an amino group, and a benzamide group. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-5-(benzofuran-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Formation of Benzamide Group: The benzamide group can be introduced by reacting the amino compound with benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-5-(benzofuran-2-yl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
N-(2-amino-5-(benzofuran-2-yl)phenyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-amino-5-(benzofuran-2-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
- 5-(2-aminopropyl)-2,3-dihydrobenzofuran
Uniqueness
N-(2-amino-5-(benzofuran-2-yl)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its benzofuran core is particularly notable for its role in various pharmacological applications .
Properties
Molecular Formula |
C21H16N2O2 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[2-amino-5-(1-benzofuran-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H16N2O2/c22-17-11-10-16(20-13-15-8-4-5-9-19(15)25-20)12-18(17)23-21(24)14-6-2-1-3-7-14/h1-13H,22H2,(H,23,24) |
InChI Key |
ABLQYLIPCDUOQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CC4=CC=CC=C4O3)N |
Origin of Product |
United States |
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